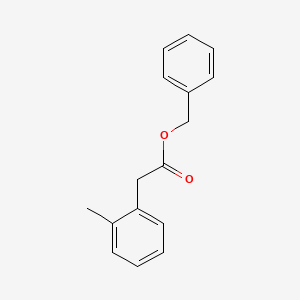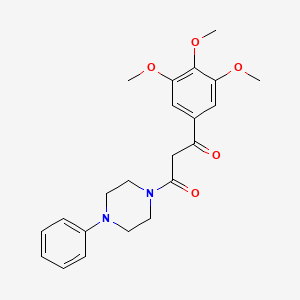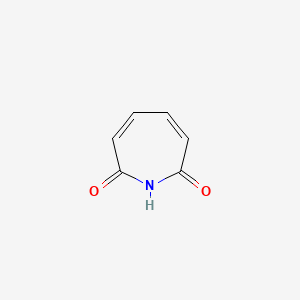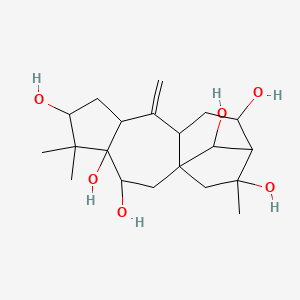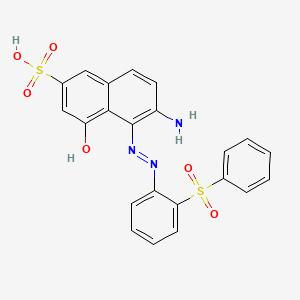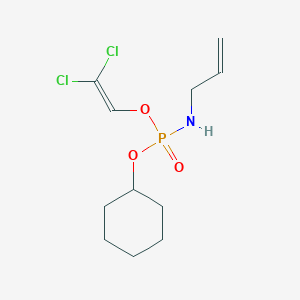
1-Ethenyl-2,3,4-trimethylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethenyl-2,3,4-trimethylbenzene is an organic compound with the molecular formula C11H14. It is a derivative of benzene, where three methyl groups and one ethenyl group are attached to the benzene ring. This compound is also known as 2,3,4-trimethylstyrene. It is a colorless liquid with a distinct aromatic odor and is used in various chemical applications.
準備方法
Synthetic Routes and Reaction Conditions: 1-Ethenyl-2,3,4-trimethylbenzene can be synthesized through several methods. One common method involves the alkylation of 2,3,4-trimethylbenzene with ethylene in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound often involves the use of large-scale reactors and continuous flow processes. Catalysts such as zeolites or supported metal catalysts are used to enhance the reaction efficiency and selectivity. The reaction mixture is then subjected to distillation and purification processes to isolate the desired compound.
化学反応の分析
Types of Reactions: 1-Ethenyl-2,3,4-trimethylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Hydrogenation of the ethenyl group using catalysts like palladium on carbon (Pd/C) can convert it to the corresponding ethyl derivative.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methyl groups or the ethenyl group can be substituted with other functional groups using reagents like halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2 gas, Pd/C catalyst, elevated temperature and pressure.
Substitution: Halogens (Br2, Cl2), nitrating agents (HNO3/H2SO4), Friedel-Crafts alkylation or acylation reagents (AlCl3).
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Ethyl derivatives.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
1-Ethenyl-2,3,4-trimethylbenzene has several applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers. Its unique structure allows for the creation of materials with specific properties.
Biology: The compound can be used as a precursor in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Research into its derivatives has shown potential in developing new drugs and therapeutic agents.
Industry: It is used in the production of specialty chemicals, resins, and coatings.
作用機序
The mechanism of action of 1-ethenyl-2,3,4-trimethylbenzene involves its interaction with various molecular targets and pathways. In oxidation reactions, the ethenyl group is typically the site of attack by oxidizing agents, leading to the formation of intermediate species that further react to form carboxylic acids. In reduction reactions, the ethenyl group is hydrogenated to form ethyl derivatives. Electrophilic aromatic substitution reactions involve the attack of electrophiles on the benzene ring, leading to the formation of substituted products.
類似化合物との比較
1-Ethenyl-2,3,4-trimethylbenzene can be compared with other similar compounds such as:
1,2,4-Trimethylbenzene: Lacks the ethenyl group, making it less reactive in certain types of reactions.
1,3,5-Trimethylbenzene: Has a different arrangement of methyl groups, leading to different reactivity and properties.
2-Ethenyl-1,3,5-trimethylbenzene: Similar structure but with different positions of the ethenyl and methyl groups, affecting its chemical behavior.
The uniqueness of this compound lies in its specific arrangement of substituents, which imparts distinct reactivity and properties, making it valuable in various chemical and industrial applications.
特性
CAS番号 |
35074-19-2 |
|---|---|
分子式 |
C11H14 |
分子量 |
146.23 g/mol |
IUPAC名 |
1-ethenyl-2,3,4-trimethylbenzene |
InChI |
InChI=1S/C11H14/c1-5-11-7-6-8(2)9(3)10(11)4/h5-7H,1H2,2-4H3 |
InChIキー |
MHKPHXSKQHOBRI-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(C=C1)C=C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzene-1,3-dicarbonyl chloride;benzene-1,4-dicarbonyl chloride;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B14693375.png)
